molecular formula C8H9ClN2 B13290092 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B13290092
M. Wt: 168.62 g/mol
InChI Key: VXHFRVZFAUQQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chlorine atom at the 8th position and a partially saturated naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloronicotinaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired naphthyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into fully saturated naphthyridine derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include naphthyridine oxides, fully saturated naphthyridines, and various substituted naphthyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-1,8-naphthyridine
  • 1,2,3,4-Tetrahydro-1,6-naphthyridine
  • 8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine

Uniqueness

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to the specific position of the chlorine atom and the partially saturated ring system. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other naphthyridine derivatives.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

InChI

InChI=1S/C8H9ClN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h2,4,10H,1,3,5H2

InChI Key

VXHFRVZFAUQQQX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CN=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.